SCAL-266

Mitochondrial Complex I Cancer Metabolism OXPHOS

Researchers studying OXPHOS-dependent cancers face limited options when IACS-010759's narrow therapeutic window (MTD 6 mg/kg) compromises repeat-dose in vivo studies. SCAL-266 is an optimized pyrazole amide mitochondrial complex I inhibitor engineered to address this margin. • IC50 0.83 μM (isolated CI); MTD 68 mg/kg (10.3-fold improvement vs. IACS-010759) • Validated antiproliferative activity in HCT116 colorectal cancer and KG-1 AML xenograft models • Enables prolonged in vivo dosing without early termination due to toxicity Supplied exclusively for laboratory research use with rigorous quality documentation.

Molecular Formula C27H28F3N5O2
Molecular Weight 511.5 g/mol
Cat. No. B12379429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCAL-266
Molecular FormulaC27H28F3N5O2
Molecular Weight511.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2=CC(=CC=C2)N3CCN(CC3)C(=O)C4CC4)C(=O)NC5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C27H28F3N5O2/c1-18-15-24(25(36)31-22-9-7-21(8-10-22)27(28,29)30)32-35(18)17-19-3-2-4-23(16-19)33-11-13-34(14-12-33)26(37)20-5-6-20/h2-4,7-10,15-16,20H,5-6,11-14,17H2,1H3,(H,31,36)
InChIKeyODXBKEDGMKYXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCAL-266: A Pyrazole Amide Mitochondrial Complex I Inhibitor with Optimized Safety Margin for OXPHOS-Dependent Cancer Research


SCAL-266 is a synthetic pyrazole amide derivative and a potent mitochondrial complex I (CI) inhibitor with an in vitro IC50 value of 0.83 μM in isolated CI assays [1]. It was developed through structure-based optimization of the clinical candidate IACS-010759 to address the narrow therapeutic index that hindered further development of its predecessor [2]. SCAL-266 is currently available exclusively for laboratory research use in cancer metabolism studies, particularly those focusing on oxidative phosphorylation (OXPHOS)-dependent malignancies [3].

Why In-Class Mitochondrial Complex I Inhibitors Cannot Substitute for SCAL-266 in Cancer Metabolism Studies


Mitochondrial complex I inhibitors share a common target, yet critical differences in therapeutic index—the ratio between efficacious dose and toxic dose—render them non-interchangeable. The prototypical CI inhibitor IACS-010759 exhibits potent enzyme inhibition (IC50 ≈ 1 nM) but demonstrated a maximum tolerated dose (MTD) of only 6 mg/kg in preclinical models, a narrow safety window that contributed to clinical trial limitations [1]. SCAL-266, derived from the same pyrazole amide scaffold, was specifically engineered to improve this margin [2]. Consequently, substituting SCAL-266 with alternative CI inhibitors—even those with similar in vitro potency—introduces substantial variability in in vivo tolerability and may compromise the interpretation of OXPHOS-dependency studies, particularly when sustained dosing is required .

SCAL-266 Quantitative Comparative Evidence: MTD, Antiproliferative Activity, and In Vivo Efficacy vs. IACS-010759


Superior Maximum Tolerated Dose (MTD) in Preclinical Models Compared to IACS-010759

SCAL-266 demonstrates a 10.3-fold improvement in maximum tolerated dose (MTD) relative to its structural progenitor IACS-010759 in mouse models. This enhanced tolerability allows for higher and more sustained dosing regimens without increasing acute toxicity, a critical advantage for long-term in vivo studies [1].

Mitochondrial Complex I Cancer Metabolism OXPHOS

Potent Inhibition of Mitochondrial Complex I Activity with Defined IC50

SCAL-266 inhibits mitochondrial complex I activity with an IC50 of 0.83 μM in isolated enzyme assays, a value that establishes its potency class and enables consistent dose-response relationships in cell-based studies [1]. This compares favorably to the closely related analog SCAL-255, which exhibits an IC50 of 1.14 μM under identical assay conditions .

Enzyme Inhibition Mitochondrial Respiration CI Antagonist

Significant Antiproliferative Effect in OXPHOS-Dependent Cancer Cell Lines

SCAL-266 significantly inhibits the proliferation of HCT116 colorectal cancer cells and KG-1 acute myeloid leukemia cells in vitro, with the magnitude of inhibition being comparable to SCAL-255 [1]. Both cell lines are validated models for studying OXPHOS dependency, confirming that SCAL-266 effectively targets this metabolic vulnerability [2].

Antiproliferation Colorectal Cancer Acute Myeloid Leukemia

Satisfactory In Vivo Antitumor Activity in Leukemia Xenograft Models

SCAL-266 exerts satisfactory inhibitory activity against KG-1 acute myeloid leukemia cells in vivo, demonstrating tumor growth suppression in xenograft models [1]. This in vivo efficacy, achieved at doses well below the 68 mg/kg MTD, underscores the compound's potential for translational studies without the dose-limiting toxicities observed with IACS-010759 [2].

In Vivo Efficacy Xenograft Acute Myeloid Leukemia

Optimal Research Applications for SCAL-266 Based on Quantified Comparative Evidence


Investigating OXPHOS Dependency in Colorectal Cancer (CRC)

Researchers can employ SCAL-266 to probe mitochondrial complex I dependency in HCT116 colorectal cancer models. The compound's defined IC50 (0.83 μM) and established antiproliferative activity in this cell line enable precise titration of CI inhibition while the improved MTD (68 mg/kg) relative to IACS-010759 allows for prolonged in vivo dosing without early termination due to toxicity [1].

Preclinical Efficacy Studies in Acute Myeloid Leukemia (AML) Models

SCAL-266 is ideally suited for in vivo studies in KG-1 AML xenograft models. The compound's demonstrated antitumor activity in this model, combined with its 10.3-fold higher MTD versus IACS-010759, facilitates repeat-dose regimens necessary for assessing therapeutic efficacy and potential combination strategies without confounding toxicity [1][2].

Comparative Studies with Next-Generation Mitochondrial Complex I Inhibitors

Given its well-characterized potency profile (IC50 0.83 μM) and safety margin (MTD 68 mg/kg), SCAL-266 serves as an optimized reference compound for benchmarking novel pyrazole amide-based CI inhibitors. Its quantitative differentiation from SCAL-255 (IC50 1.14 μM) and IACS-010759 (MTD 6 mg/kg) provides a clear baseline for evaluating structure-activity relationships and therapeutic index improvements [1].

Technical Documentation Hub

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